Quicklime

Catalog No.
S573631
CAS No.
1305-78-8
M.F
CaO
M. Wt
56.08 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Quicklime

CAS Number

1305-78-8

Product Name

Quicklime

IUPAC Name

oxocalcium

Molecular Formula

CaO

Molecular Weight

56.08 g/mol

InChI

InChI=1S/Ca.O

InChI Key

ODINCKMPIJJUCX-UHFFFAOYSA-N

SMILES

O=[Ca]

Solubility

Reacts with water (NIOSH, 2016)
Slightly soluble in water. Insoluble in ethanol. Soluble in glycerol
Reacts with water
Soluble in water forming calcium hydroxide and generating large a quantity of heat.
Soluble in acids, glycerol, sugar solution; practically insoluble in alcohol
1 g is sol in about 840 mL water and 1740 mL boiling water
Solubility in water: reaction
Reacts

Synonyms

calcia, calcium oxide, Calxyl, heavy calcium oxide, hexocalex, hexocalex 6-9, lime, quicklime

Canonical SMILES

O=[Ca]

Material Science Research

  • Synthesis of novel materials: CaO nanoparticles are studied for their potential use in various materials due to their high surface area and reactivity. Research explores their application in catalysts, sensors, and drug delivery systems [, ].
  • Cement production: CaO is a crucial component of Portland cement, the most widely used construction material globally. Research investigates optimizing its production and improving its performance in terms of strength and durability.

Environmental Science Research

  • Wastewater treatment: CaO acts as a coagulant in wastewater treatment, helping remove impurities and suspended solids. Research focuses on optimizing its use and exploring environmentally friendly alternatives.
  • Carbon capture and storage: CaO reacts with carbon dioxide (CO2) to form calcium carbonate (CaCO3), a stable mineral. Research investigates its potential for capturing CO2 emissions from power plants and industrial processes to mitigate climate change.

Biomedical Research

  • Bone regeneration: CaO nanoparticles show promise in promoting bone regeneration due to their ability to release calcium ions and stimulate bone cell activity []. Research explores their potential application in bone grafting and treatment of bone defects.
  • Drug delivery: CaO nanoparticles are being investigated as carriers for drug delivery due to their biocompatibility and ability to control drug release []. Research focuses on optimizing their design and functionality for targeted drug delivery.

Chemical and Analytical Research

  • Dehydration: CaO is a strong desiccant and readily absorbs water vapor. This property makes it a valuable drying agent in various research applications, such as drying solvents and removing moisture from samples [].
  • Precipitating agent: CaO reacts with many substances to form insoluble precipitates. This characteristic makes it useful in analytical chemistry for separating and purifying different compounds [].

Quicklime is a white or grayish solid with the chemical formula CaO. It is produced by the thermal decomposition of calcium carbonate, commonly found in limestone or seashells, through a process known as calcination. This involves heating the material to temperatures above 825 °C (1,517 °F), which releases carbon dioxide gas and leaves behind quicklime . At room temperature, quicklime is hygroscopic, meaning it can absorb moisture and carbon dioxide from the air, reverting to calcium carbonate over time .

The primary reaction involving quicklime occurs when it is mixed with water:

CaO s H2O l Ca OH 2 s heat\text{CaO s H}_2\text{O l Ca OH }_2\text{ s heat}

This reaction produces slaked lime (calcium hydroxide) and releases a significant amount of heat, making it exothermic . Quicklime also reacts vigorously with strong acids, forming corresponding calcium salts and releasing heat. For example:

CaO s 2HCl aq CaCl2 aq H2O l \text{CaO s 2HCl aq CaCl}_2\text{ aq H}_2\text{O l }

Additionally, quicklime can react with carbon dioxide to form calcium carbonate:

CaO s CO2 g CaCO3 s \text{CaO s CO}_2\text{ g CaCO}_3\text{ s }

Quicklime is not biologically active in the traditional sense but can cause severe irritation and chemical burns upon contact with skin or mucous membranes. The exothermic reaction when quicklime comes into contact with water can lead to thermal burns . Inhalation of dust can irritate the respiratory tract, potentially causing coughing and difficulty breathing .

The synthesis of quicklime primarily involves the calcination of limestone (calcium carbonate). The process can be summarized as follows:

  • Calcination: Limestone is heated in a kiln at temperatures between 825 °C and 1,000 °C.
    CaCO3 s CaO s CO2 g \text{CaCO}_3\text{ s CaO s CO}_2\text{ g }
  • Cooling: The produced quicklime is allowed to cool before further processing.
  • Hydration: When needed for applications requiring slaked lime, water is added carefully to the quicklime.

Quicklime has a wide range of applications across various sectors:

  • Construction: Used as a key ingredient in cement and mortar.
  • Steelmaking: Acts as a flux to remove impurities from molten iron.
  • Water Treatment: Enhances alkalinity in water purification processes.
  • Chemical Manufacturing: Serves as a precursor for producing other calcium compounds.
  • Agriculture: Used to improve soil pH and reduce acidity.
  • Food Industry: Functions as an acidity regulator and flour treatment agent .

Research indicates that quicklime's interactions with water and acids can lead to hazardous situations if not handled properly. The exothermic nature of its reaction with water necessitates careful management to prevent splashing and burns. Studies highlight the importance of safety protocols when using quicklime in industrial settings .

Quicklime shares similarities with several other compounds in terms of chemical properties and applications. Here’s a comparison highlighting its uniqueness:

CompoundChemical FormulaMain UseUnique Characteristics
QuicklimeCaOConstruction, steelmakingHighly reactive with water; exothermic reaction
Slaked LimeCa(OH)₂Water treatment, agricultureLess caustic than quicklime; used for neutralization
Calcium CarbonateCaCO₃Antacids, food additiveStable at room temperature; non-hygroscopic
Dolomitic LimeCaMg(CO₃)₂Soil amendmentContains magnesium; alters soil chemistry differently
Hydrated LimeCa(OH)₂Construction, environmental remediationForms from quicklime when mixed with water

Quicklime's distinct reactivity and role in various chemical processes set it apart from these similar compounds. Its ability to produce heat upon hydration makes it particularly valuable in applications requiring rapid temperature changes.

Quicklime is primarily produced through the thermal decomposition of limestone (calcium carbonate, CaCO₃) in a process known as calcination. This process involves heating limestone to temperatures above 825°C (1,517°F), causing the limestone to decompose and release carbon dioxide, leaving behind calcium oxide.

The basic chemical reaction for quicklime production is:

CaCO₃(s) → CaO(s) + CO₂(g)

This endothermic reaction requires approximately 1.8 tonnes of limestone to produce 1.0 tonne of quicklime. The production process typically occurs in specialized equipment such as shaft furnaces or rotary kilns where precise temperature control enables optimal conversion efficiency.

Calcination Process Dynamics

The calcination of limestone represents a complex physicochemical process influenced by multiple factors including temperature, pressure, particle size, and kiln design. Modern industrial calcination employs several kiln designs, each with specific operational characteristics that affect product quality and energy efficiency.

Thermodynamic and Kinetic Parameters of Limestone Decomposition

The thermal decomposition of calcium carbonate is governed by several key thermodynamic and kinetic parameters that determine the efficiency and rate of the reaction. Understanding these parameters is crucial for optimizing industrial quicklime production.

Table 1: Key Kinetic Parameters for CaCO₃ Decomposition

ParameterRangeInfluencing FactorsSource
Activation Energy (E)113-348 kJ/molSample weight, CO₂ pressure, impurities
Pre-exponential Factor (A)10²-10⁶⁹ s⁻¹Temperature, particle size
Decomposition Temperature635-865°CAtmospheric conditions, pressure
Reaction RateVaries with TControlled by chemical reaction mechanism

The kinetics of calcium carbonate decomposition is significantly influenced by atmospheric and self-generated CO₂ due to the reversibility of the reaction. Research has shown that the decomposition process follows different rate-controlling mechanisms depending on temperature and partial pressure of CO₂. At lower temperatures, the reaction is primarily controlled by a chemical reaction model represented by the equation:

1-(1-α)^(1/2) = kt

Where α is the fraction reacted, k is the rate constant, and t is time.

The decomposition reaction is enhanced at higher temperatures but can be inhibited by high partial pressures of CO₂. This effect is particularly important in industrial kilns where the self-generated CO₂ can create localized zones of reaction inhibition.

Impact of Calcination Temperature on Product Quality and Yield (800–1000°C)

The calcination temperature significantly impacts both the quality and yield of quicklime. Research studies have demonstrated clear correlations between processing temperature and key product parameters.

Table 2: Effect of Calcination Temperature on Quicklime Properties

Temperature (°C)CaO Content (%)Yield (%)ReactivitySource
80085-9065-70Moderate
90090-9270-75High
100092-9373-81Very High
>1100>93DecreasesDecreases (overburning)

At temperatures around 1000°C, optimum yield and quality are typically achieved. The study of Yandev limestone showed that the optimum yield of quicklime was obtained as 81.05% at a temperature of 1000°C, with a particle size of 90 µm and a calcination time of 3 hours. Similarly, research on Ashaka limestone demonstrated an optimum yield of 73.48% under comparable conditions.

The CaO content, which is a primary indicator of quicklime purity, increases significantly with temperature, often exceeding 90% at temperatures above 900°C. However, excessive temperatures above 1100-1200°C can lead to "overburning," where the quicklime particles sinter, reducing their reactivity and effective surface area.

Industrial vs. Laboratory Production: Reactivity and Hydration Efficiency

Industrial and laboratory production of quicklime differ significantly in terms of scale, equipment, and control parameters, which ultimately affect the reactivity and hydration properties of the final product.

Reactivity Assessment

The reactivity of quicklime is a critical quality parameter that determines its performance in various applications. It is typically assessed through standardized testing methods such as the European slaking test or ASTM C110 method.

Table 3: Reactivity Comparison Between Industrial and Laboratory Quicklime

ParameterLaboratory QuicklimeIndustrial QuicklimeNotes
Maximum Temperature Rise45-55°C35-45°CDepends on production conditions
Time to Maximum Temperature2-10 min3-30 minIndicator of reactivity
Active CaO Content90-95%85-93%Higher in laboratory conditions
BET Surface AreaHigherLowerAffects reactivity significantly

The reactivity of quicklime is significantly influenced by its physical parameters, particularly the BET surface area and real density. Higher surface area generally correlates with increased reactivity, though exceptions exist due to other factors such as crystalline structure and impurities.

Hydration Efficiency

The hydration of quicklime to form calcium hydroxide (Ca(OH)₂) is an exothermic reaction that is fundamental to many applications. Research has shown that hydration can be modified by using various additives or solvents.

A study on the hydration of high-calcium quicklime with methanol-water mixtures demonstrated that the hydration conditions could be significantly controlled by varying the methanol percentage. With up to 20% methanol, the maximum hydration temperature decreased by up to 12.5°C without affecting the quality of the produced hydrated lime. This finding has important implications for industrial applications where temperature control during hydration is critical.

The hydration reaction can be represented as:

CaO(s) + H₂O(l) → Ca(OH)₂(s) + Heat

This reaction is associated with an increase in volume by a factor of at least 2.5, which is an important consideration in applications such as soil stabilization and construction.

Alternative Fuel Integration and Co-Combustion Strategies

The substitution of fossil fuels with biomass and industrial byproducts has emerged as a primary strategy for reducing Scope 1 emissions in quicklime production. Biomass fuels, such as wood powder, sawdust, and lignin extracted from pulp mills, offer carbon neutrality when sourced sustainably, as their combustion releases biogenic carbon dioxide that is reabsorbed by plant growth [4] [6]. In Sweden, over 70% of lime kilns now operate on biomass blends, achieving a 25% reduction in fossil fuel dependency since 2020 [6].

Co-combustion systems, which blend biomass with traditional fuels like natural gas or coal, provide operational flexibility while maintaining kiln temperatures exceeding 1,000°C. Valmet’s direct-fired rotary kiln designs enable stable combustion of wood pellets (20–30 mm diameter) with moisture content below 10%, leveraging waste heat from adjacent industrial processes for fuel drying [4]. A 2024 study demonstrated that replacing 50% of natural gas with torrefied biomass in a 500 t/day kiln reduced net emissions by 320 kg of carbon dioxide per ton of quicklime produced [5].

Table 1: Emission Reductions from Biomass Co-Combustion in Quicklime Kilns

Biomass TypeSubstitution RateCO₂ Reduction (kg/t Quicklime)
Wood powder40%260
Torrefied sawdust50%320
Lignin pellets30%195

Data synthesized from [4] [5] [6]

Industrial symbiosis further enhances sustainability. Calcium carbide slag (85–95% calcium hydroxide), a byproduct of polyvinyl chloride manufacturing, has been repurposed as a limestone substitute in China. By calcining slag at 700°C instead of traditional limestone at 1,000°C, researchers achieved a 35% energy saving and avoided 977.62 kg of carbon dioxide emissions per ton of quicklime [2].

Oxyfuel Combustion for Reduced Emissions

Oxyfuel combustion replaces ambient air with pure oxygen (95–99% purity), creating exhaust gases with 80–95% carbon dioxide concentration compared to 15–20% in conventional systems [5] [7]. This high-purity stream enables cost-effective carbon capture and storage (CCS), addressing the 60% of quicklime emissions that originate from limestone calcination rather than fuel [3].

In a 2021 pilot, a parallel flow regenerative (PFR) kiln operating on blast furnace gas and oxygen achieved a 1,150°C flame temperature with 30% less fuel than air-based combustion [7]. Recirculating 50–70% of exhaust gas moderated temperatures while maintaining a 92% carbon dioxide concentration in the flue stream [5].

Table 2: Oxyfuel Performance Metrics in Pilot-Scale Kilns

ParameterConventional CombustionOxyfuel with Recirculation
CO₂ Concentration18%92%
Fuel Consumption3.6 GJ/t2.8 GJ/t
Capture Readiness Cost$12/t CO₂$4/t CO₂

Adapted from [5] [7]

Challenges persist in chloride accumulation from recirculated gases, which can degrade kiln refractories. Advanced scrubbing systems using quicklime itself as a sorbent have shown 95% chloride removal efficiency in trials, creating calcium chloride byproducts for deicing applications [5].

Electrically Heated Kilns for Decarbonization

Electrification represents the most radical departure from combustion-based calcination. VTT Technical Research Centre of Finland’s 12-meter electric rotary kiln, housed in a mobile sea container, uses resistive heating elements to reach 900°C without direct emissions [3]. When powered by renewable electricity, the system achieves near-zero operational emissions, with pilot data showing:

  • 40% lower energy intensity vs. gas-fired kilns (2.1 vs. 3.5 GJ/t)
  • 98% pure carbon dioxide exhaust from calcination, requiring no post-combustion separation [3]

The technology’s modular design allows deployment in regions with abundant hydro or geothermal power. A 2025 feasibility study projected that converting Norway’s quicklime industry to electric kilns could reduce national industrial emissions by 4.7 million tons annually [3].

Table 3: Comparative Analysis of Quicklime Production Technologies

TechnologyCarbon Intensity (kg CO₂/t)Energy Source FlexibilityCCS Compatibility
Conventional Gas Kiln1,200LowPoor
Biomass Co-Combustion850ModerateModerate
Oxyfuel with CCS300HighExcellent
Electric Kiln40*Very HighExcellent

*Assumes renewable electricity [3] [5] [7]

Material science innovations support electrification’s viability. Silicon carbide heating elements now withstand 1,400°C continuous operation, while advanced insulation materials like alumina-silicate aerogels reduce wall heat losses to 8% vs. 15% in refractory-lined kilns [3].

Carbon Footprint Analysis

The environmental impact of quicklime production is primarily characterized by significant carbon dioxide emissions arising from two distinct sources: fossil fuel combustion and the unavoidable limestone calcination process. Understanding the relative contributions of these emission sources is crucial for developing effective carbon management strategies.

Carbon Dioxide Emissions from Fossil Fuels versus Limestone Calcination

Process Emissions Dominance

The calcination of limestone represents the predominant source of carbon dioxide emissions in quicklime production, accounting for 60-75% of total emissions [1] [2]. This process emission is inherent to the chemical reaction: CaCO₃ → CaO + CO₂, which releases 785 kilograms of CO₂ per tonne of quicklime produced [3] [4]. The stoichiometric nature of this reaction means that these emissions are unavoidable regardless of the fuel source or energy efficiency improvements implemented [1].

Fossil Fuel Combustion Emissions

Combustion-related emissions from fossil fuels contribute 25-40% of total emissions [1] [2], equivalent to 200-400 kilograms of CO₂ per tonne of quicklime [1]. The magnitude of these emissions depends significantly on the fuel type and kiln technology employed. Natural gas, which dominates the fuel mix at 65-70% market share [2], produces 202-309 kilograms of CO₂ per tonne of quicklime [5]. In contrast, coal-based fuels generate substantially higher emissions, with bituminous coal producing 432-720 kilograms of CO₂ per tonne [5].

Comparative Emission Analysis

Emission SourceCO₂ Emissions (kg CO₂/tonne quicklime)Percentage of Total Emissions (%)Avoidability
Fossil Fuel Combustion200-40025-40Reducible
Limestone Calcination (Process)78560-75Unavoidable
Total Quicklime Production985-1185100Partially Reducible
Electricity/Transport (Indirect)100-15010-15Reducible

Energy Intensity Variations

The energy consumption for quicklime production varies significantly based on kiln technology and fuel selection, ranging from 3.2-8.0 GJ per tonne of CaO [3] [6]. Modern rotary kilns achieve energy efficiencies of 3.6-5.5 GJ per tonne when using natural gas [5], while older technologies and coal-fired systems can consume up to 7.5 GJ per tonne [5]. The theoretical minimum energy requirement for limestone calcination is 3.2 GJ per tonne of CaO [7], indicating potential for further efficiency improvements.

Global Emission Trends

The global lime industry produces approximately 427 million tonnes of quicklime annually [8], resulting in total CO₂ emissions of approximately 510 million tonnes in 2022 [8]. Process emissions account for 338 million tonnes, while combustion emissions contribute 172 million tonnes [8]. These figures represent approximately 1% of global industrial CO₂ emissions [1] [2].

Regional Variations

Emission factors vary considerably by region due to differences in fuel mix, kiln technology, and limestone quality. European facilities typically achieve lower emission intensities through stringent efficiency standards and higher natural gas utilization rates [9]. The European Union Emissions Trading System benchmarks indicate optimized lime production can achieve 0.985 tonnes of CO₂ per tonne of lime [9], representing best-in-class performance.

Decarbonate Project: Capturing and Utilizing Process Emissions

Project Overview and Objectives

The Decarbonate project, led by VTT Technical Research Centre of Finland in collaboration with industrial partners including Finnsementti, Nordkalk, and UPM, represents a pioneering approach to addressing process emissions from quicklime production [10] [11]. The project developed a 12-meter, 300-kilowatt electrically heated rotary kiln designed to capture nearly pure CO₂ streams from limestone calcination [10] [12].

Technological Innovation

The core innovation lies in the gas-tight, electrically heated rotary kiln that eliminates the mixing of process CO₂ with combustion flue gases [11] [12]. This design enables the capture of up to 90% CO₂ concentration in the off-gas stream [13], compared to 15-20% in conventional kilns [11]. The electric heating system, powered by renewable electricity, can achieve emission reductions of 90-95% compared to fossil fuel-fired kilns [12] [14].

Performance Characteristics

Experimental results from the Decarbonate project demonstrate:

  • CaCO₃ to CaO conversion rates of 83-85% for limestone feedstock [13]
  • CO₂ capture efficiency of 90% with high-purity output [13]
  • Energy consumption of 3.2-4.5 GJ per tonne of CaO when using renewable electricity [6]
  • Operational temperatures of 1000-1200°C maintained through electric heating [11]

Carbon Capture Integration

The project incorporates multiple carbon capture and utilization pathways:

  • Direct CO₂ Capture: The gas-tight design enables immediate capture of process emissions without additional separation requirements [10] [12]

  • Electrolytic Hydrogen Production: A 21-kilowatt PEM electrolyzer produces hydrogen for conversion of captured CO₂ into synthetic fuels through Fischer-Tropsch synthesis [10]

  • Oxyfuel Combustion: An oxygen-enhanced circulating fluidized bed calcinator provides supplementary heating while maintaining high CO₂ concentrations [10]

Economic Viability

The economic analysis indicates that carbon prices of €60 per tonne of CO₂ make the electrification approach economically viable [10]. For a medium-sized cement plant, a one-third reduction in emissions could generate savings of several million euros per year under current European Union Emissions Trading System prices [10].

Utilization Pathways

The captured CO₂ can be utilized through multiple pathways:

Utilization PathwayCO₂ Utilization Rate (Mt CO₂/year)Market Price (EUR/tonne CO₂)Storage DurationIntegration Potential
Synthetic Fuels (Fischer-Tropsch)5-15200-400Permanent (fuel use)High
Chemicals Production200-300100-300Permanent (product use)High
Concrete Curing50-10020-40PermanentHigh
Building Materials20-5030-80PermanentHigh

Scaling and Deployment

The Decarbonate technology has achieved Technology Readiness Level 7-8 [12], with successful completion of pilot-scale testing between November 2021 and October 2022 [11]. The containerized design enables easy transportation to industrial sites for testing and deployment [15]. VTT projects that this technology could achieve close to zero CO₂ emissions in cement plant operations when scaled to commercial levels [11] [12].

Comparative Technology Assessment

The Decarbonate approach demonstrates superior performance compared to conventional carbon capture technologies:

TechnologyCO₂ Capture Efficiency (%)Energy Penalty (% points)Technology Readiness LevelCost Range (EUR/tonne CO₂)
Decarbonate Electric Kiln90-954-6TRL 6-760-100
Calcium Looping (CaL)85-956-8TRL 6-740-80
Oxyfuel Combustion85-958-12TRL 7-850-90
Amine Scrubbing85-958-12TRL 950-100

Global Impact Potential

The successful implementation of Decarbonate technology across the global lime industry could result in emission reductions of 300-400 million tonnes of CO₂ annually [8]. This represents a significant contribution to industrial decarbonization efforts, particularly given that cement and lime production account for approximately 5.9 gigatonnes of CO₂ emissions globally [16].

Future Development Prospects

The Decarbonate project establishes a foundation for broader industrial applications beyond quicklime production. The technology can be adapted for lithium production for batteries, asphalt production, and other high-temperature industrial processes [12]. The modular design enables rapid deployment across multiple industrial sectors requiring high-temperature calcination processes [12] [14].

Physical Description

Calcium oxide appears as an odorless, white or gray-white solid in the form of hard lumps. A strong irritant to skin, eyes and mucous membranes. Used in insecticides and fertilizers.
DryPowder; DryPowder, OtherSolid; DryPowder, PelletsLargeCrystals; Liquid; OtherSolid; PelletsLargeCrystals; PelletsLargeCrystals, OtherSolid; WetSolid; WetSolid, Liquid
Odourless, hard, white or greyish white masses of granules, or white to greyish powder
WHITE HYGROSCOPIC CRYSTALLINE POWDER.
White or gray, odorless lumps or granular powder.

Color/Form

Grey-white, cubic crystals
Colorless, cubic, white crystals
Crystals, white or grayish white lumps, or granular powder
Greyish-yellow, hydroscopic lumps

Boiling Point

5162 °F at 760 mm Hg (NIOSH, 2016)
2850 °C
5162°F

Flash Point

Not flammable

Density

3.3 at 68 °F (USCG, 1999)
3.34 g/cu cm
Relative density (water = 1): 3.3-3.4
3.34

Odor

Odorless

Melting Point

4662 °F (NIOSH, 2016)
2613 °C
2570 °C
4662°F

GHS Hazard Statements

Aggregated GHS information provided by 2536 companies from 50 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 129 of 2536 companies. For more detailed information, please visit ECHA C&L website;
Of the 49 notification(s) provided by 2407 of 2536 companies with hazard statement code(s):;
H302 (18.45%): Harmful if swallowed [Warning Acute toxicity, oral];
H314 (32.07%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H315 (60.03%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (91.23%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H335 (58.99%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Dental Materials

Vapor Pressure

0 mm Hg (approx) (NIOSH, 2016)
0 mmHg (approx)

Pictograms

Irritant

Corrosive;Irritant

Impurities

Calcium carbonate; magnesium, iron, and aluminum oxides.
Grades of purity: 96-97%

Other CAS

1305-78-8

Wikipedia

Quicklime

Use Classification

Food additives
YEAST_FOOD; -> JECFA Functional Classes
Fire Hazards -> Corrosives, Reactive - 1st degree
Cosmetics -> Buffering

Methods of Manufacturing

Calcination of limestone; gypsum (Mueller-Kuehne process; coproduced with sulphur dioxide, raw)
Commercial production from limestone.
Modern processes employ continuous shaft kilns filled with alternate layers of crushed limestone & coal or anthracite. Raw materials...charged mechanically at the top...processed lime discharged mechanically at the bottom. Limestone & fuel are conveyed to charging point on skip hoists.
Calcium carbonate (limestone) is roasted in kilns until all the carbon dioxide is driven off.

General Manufacturing Information

Adhesive manufacturing
Adhesives and Sealants.
Agriculture, forestry, fishing and hunting
All other basic inorganic chemical manufacturing
All other basic organic chemical manufacturing
All other chemical product and preparation manufacturing
All other petroleum and coal products manufacturing
Asphalt paving, roofing, and coating materials manufacturing
Construction
Food, beverage, and tobacco product manufacturing
Industrial gas manufacturing
Mining (except oil and gas) and support activities
Miscellaneous manufacturing
Nonmetallic mineral product manufacturing (includes clay, glass, cement, concrete, lime, gypsum, and other nonmetallic mineral product manufacturing.
Oil and gas drilling, extraction, and support activities
Paint and coating manufacturing
Paper manufacturing
Petrochemical manufacturing
Petroleum refineries
Pharmaceutical and medicine manufacturing
Primary metal manufacturing
Rubber product manufacturing
Services
Synthetic dye and pigment manufacturing
Synthetic rubber manufacturing
Utilities
Wholesale and retail trade
Calcium oxide (CaO): ACTIVE
Like other high-melting solids (tungsten, zirconia, carbon ) lime (CaO) becomes incandescent when heated to near its mp (2500 °C). Of both historical and etymological interest is the use of lime as an illuminant in stage lighting for some years before the advent of electricity (1850-1880). Invented in 1816, this technique involved an oxyhydrogen flame impinging on a cylinder of lime, causing it to emit a brilliant white light that was concentrated to a beam by a lens. The light was powerful enough to spotlight actors or simulate sunshine. It became known in theatrical circles as limelight.
Temperature and moisture responsive smart textile. US 20080057809 A1

Storage Conditions

Keep tightly closed and dry.
Materials which are toxic as stored or which can decompose into toxic components ... should be stored in a cool well ventilated place, out of the direct rays of the sun, away from areas of high fire hazard, and should be periodically inspected. Incompatible materials should be isolated ...
Store in a cool, dry, well-ventilated location.
Separate from strong acids, organic chemicals, water and food and feedstuffs. Dry.

Interactions

Betel quid chewing is a general oral habit in Taiwan, India, southeastern Asian and South Africa with or without the additive of tobacco, alcohol or lime. In this study, the tumor-promoting neoplastic transformation effect of Lime-Piper betel quid (LPB) was examined on JB6 cells. The treatment of LPB at a high dose (1.0 mg/mL) for over 5 days or at lower doses (0.1, 0.5 mg/mL) for over 15 days induced the formation of transformed foci. The transformed cells showed the characteristics of colony formation in soft agar, higher growth rate and multilayer on culture dish. A two-fold induction of the protein levels of c-fos and c-jun proto-oncogenes was observed in the cells from the 50th passage (Cl1/p50, Cl2/p50 and Cl3/p50), suggesting that LPB-transformed cells were oncogenic. In addition, the LPB-transformed cells possessed an elevated level of c-Myc and an increased cell population distributed in the S phase of the cell cycle. These results demonstrated the promotion effect of LPB and indicate that it could be a tumor promoter. Lime-piper betel quid/
Static bioassays of 96 hr duration were conducted in the laboratory using fry of common carp (Cyprinus carpio), adult tubificid worm (Branchiura sowerbyi) and adult copepod plankton (Cyclops viridis) to determine LC50 values of Cu and CaO to these organisms and effects of interaction between Cu and CaO. Ninety-six hour LC(50) values of Cu to fry of common carp, worm and copepod were found to be 1.40 mg/L, 0.08 mg/L and 0.03 mg/L respectively. CaO up to 500 mg/L did not produce any mortality of the fry of common carp up to 96 hr. But 96 hr LC50 values of CaO to worm and copepod were 83.00 mg/L and 27.80 mg/L respectively. When common carp fry, worm and the copepod were exposed to respective LC50 dose of Cu in presence of varying concentration of CaO, mortality of the organisms significantly reduced and was found inversely correlated with the doses of CaO [y = 48.36-0.807x, r = -0.99 (n = 7) for fish; y = 44.46-0.146x, r = -0.97 (n = 7) for worm; y = 49.46-0.66x, r = -0.99 (n = 7) for the copepod]. The present results indicate that CaO is non-toxic to fish and is capable of reducing the toxicity of Cu to fish while CaO and Cu are antagonistic to each other for the worm and the copepod. Potential of using CaO as antitoxic agent for Cu in water is discussed.
96-hr LC50 values of cadmium (Cd) to fish Labeo rohita and the copepod Diaptomus forbesi, determined by static bioassays, were, respectively, 89.5 and 10.2 mg/L. LC50 values increased significantly when fish pre-exposed to 100-350 mg/L CaO or 0.5-1.5 mg/L KMnO4 for 4 d and the copepod to 20-70 mg/L CaO or 0.25-1.0 mg/L KMnO4 for same period. The LC50 values also increased when the pre-exposure period of CaO was increased to 12 d at concentration 100 mg/L for fish and 20 mg/L for copepod. All fish died when pre-exposed to 1.5 mg/L KMnO4 for 8 d. But LC50 values of Cd to copepod increased when pre-exposure period of 0.5 mg/L KMnO4 was increased from 4 to 8 d.

Stability Shelf Life

Readily absorbs carbon dioxide and water from air, becoming airslaked.

Dates

Last modified: 08-15-2023

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